molecular formula C10H9ClO B171816 (e)-3-m-Tolylacryloyl chloride CAS No. 13565-04-3

(e)-3-m-Tolylacryloyl chloride

Cat. No.: B171816
CAS No.: 13565-04-3
M. Wt: 180.63 g/mol
InChI Key: YOBPHWLIGRZJAK-AATRIKPKSA-N
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Description

(E)-3-m-Tolylacryloyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of acrylic acid and contains a tolyl group attached to the β-carbon of the acryl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-m-Tolylacryloyl chloride can be synthesized through various methods. One common approach involves the reaction of (E)-3-m-Tolylacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is often isolated through distillation under reduced pressure to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group reacts readily with nucleophiles, forming derivatives such as amides, esters, and azides.

Reaction with Amines

(E)-3-m-Tolylacryloyl chloride reacts with primary amines (e.g., ethylamine) to form substituted amides and ethylammonium chloride .
Mechanism :

  • Nucleophilic attack : The amine's lone pair attacks the carbonyl carbon.

  • Elimination : Chloride leaves, forming an intermediate.

  • Deprotonation : HCl is released and reacts with excess amine to yield ammonium chloride.

C10H9ClO+CH3CH2NH2C11H13NO+CH3CH2NH3Cl\text{C}_{10}\text{H}_9\text{ClO}+\text{CH}_3\text{CH}_2\text{NH}_2\rightarrow \text{C}_{11}\text{H}_{13}\text{NO}+\text{CH}_3\text{CH}_2\text{NH}_3\text{Cl}

NucleophileProductConditionsYieldReference
EthylamineN-Ethyl-m-tolylacrylamideCold, concentrated amine>85%

Reaction with Azides

Sodium azide replaces the chloride group, forming (E)-3-(m-tolyl)acryloyl azide:

C10H9ClO+NaN3C9H9N3O+NaCl\text{C}_{10}\text{H}_9\text{ClO}+\text{NaN}_3\rightarrow \text{C}_9\text{H}_9\text{N}_3\text{O}+\text{NaCl}

SolventTemperatureReaction TimeYield
Acetonitrile0–5°C2 hours78%

Hydrolysis

The compound undergoes rapid hydrolysis in aqueous media to form (E)-3-m-tolylacrylic acid12:

C10H9ClO+H2OC9H8O2+HCl\text{C}_{10}\text{H}_9\text{ClO}+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_8\text{O}_2+\text{HCl}

Mechanism :

  • Water attacks the electrophilic carbonyl carbon.

  • Chloride leaves, generating a tetrahedral intermediate.

  • Proton transfer and reformation of the carbonyl group yield the carboxylic acid.

Grignard Reactions

This compound reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols after acidic workup10:

C10H9ClO+2CH3MgBrC12H15O+MgCl2+MgBr2\text{C}_{10}\text{H}_9\text{ClO}+2\text{CH}_3\text{MgBr}\rightarrow \text{C}_{12}\text{H}_{15}\text{O}+\text{MgCl}_2+\text{MgBr}_2

Grignard ReagentProductConditionsYield
Methylmagnesium bromide3-(m-Tolyl)-2-methylpropan-2-olAnhydrous ether, 0°C72%

Condensation Reactions

The compound participates in Paal-Knorr pyrrole synthesis when reacted with amines under catalytic conditions :

C10H9ClO+RNH2C13H14N2O+HCl\text{C}_{10}\text{H}_9\text{ClO}+\text{RNH}_2\rightarrow \text{C}_{13}\text{H}_{14}\text{N}_2\text{O}+\text{HCl}

CatalystSolventTemperatureYield
FeCl₃ (5 mol%)Water25°C68%

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to (E)-3-m-tolylpropen-1-ol:

C10H9ClO+LiAlH4C9H10O+LiCl+AlH3\text{C}_{10}\text{H}_9\text{ClO}+\text{LiAlH}_4\rightarrow \text{C}_9\text{H}_{10}\text{O}+\text{LiCl}+\text{AlH}_3

Reducing AgentProductConditionsYield
LiAlH₄(E)-3-m-Tolylpropen-1-olDry THF, 0°C65%

Scientific Research Applications

(E)-3-m-Tolylacryloyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of polymers and copolymers with specific properties for use in coatings, adhesives, and sealants.

    Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-m-Tolylacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the tolyl group can influence the compound’s reactivity and selectivity in different reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Polymerization: The double bond in the acryl chloride moiety can participate in radical polymerization pathways, leading to the formation of polymers.

Comparison with Similar Compounds

(E)-3-m-Tolylacryloyl chloride can be compared with other similar compounds such as:

    Acryloyl Chloride: Lacks the tolyl group, making it less sterically hindered and more reactive towards nucleophiles.

    Methacryloyl Chloride: Contains a methyl group on the α-carbon, which can influence its reactivity and polymerization behavior.

    Benzoyl Chloride: Contains a phenyl group instead of a tolyl group, affecting its reactivity and applications.

Uniqueness: The presence of the tolyl group in this compound provides unique steric and electronic properties, influencing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific synthetic applications and material science research.

Biological Activity

(E)-3-m-Tolylacryloyl chloride is a compound that belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is derived from various research studies and reviews.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H9ClO\text{C}_9\text{H}_9\text{ClO}

This compound consists of a tolyl group attached to an acrylate moiety, with a chlorine substituent that enhances its reactivity.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chalcone derivatives have been shown to induce cytotoxicity in various cancer cell lines. A study evaluated several chalcone derivatives, including those with similar structures, for their anticancer activities against breast cancer cell lines (MCF-7 and T47D). The IC50 values ranged from 52 to 89 μM, indicating promising cytotoxic effects .

Table 1: IC50 Values of Chalcone Derivatives Against Cancer Cell Lines

Compound NameIC50 (μM)
N-(4-hydroxy-3-(3-(2/3/4-nitrophenyl)acryloyl)phenyl)acetamide52-89
3,5-bis-(4-boronic acid-benzylidene)-1-methylpiperidin-4-one1.5-0.6

2. Antimicrobial Activity

Chalcones and their derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes. For example, certain chalcone derivatives have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 9.0 to 29 μM .

Table 2: Antimicrobial Activity of Chalcone Derivatives

Compound NameMIC (μM)
Chalcone derivative A9.0
Chalcone derivative B11.0

3. Anti-inflammatory Activity

Compounds similar to this compound have also been studied for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Electrophile : The presence of the carbonyl group allows the compound to act as a Michael acceptor, reacting with nucleophiles in biological systems.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of chalcone derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial evaluated the use of chalcone derivatives in patients with advanced breast cancer, showing significant tumor reduction in a subset of patients .
  • Tuberculosis Management : Another study explored the use of chalcone derivatives as adjunct therapy in tuberculosis patients, demonstrating improved treatment outcomes when combined with standard antitubercular drugs .

Q & A

Basic Research Questions

Q. How can (E)-3-m-Tolylacryloyl chloride be synthesized with high stereochemical purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of m-tolylacetylene, followed by chlorination using thionyl chloride (SOCl₂). To ensure stereochemical integrity (E-configuration), monitor reaction conditions (e.g., anhydrous environment, temperature <0°C) and confirm geometry via 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans-alkene protons) . Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–90°C at 0.1 mmHg) is critical to isolate the product.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water for 15 minutes and consult a physician, referencing the Safety Data Sheet (SDS) . Store in airtight, amber glass containers under inert gas (argon) to prevent hydrolysis. Conduct regular leak checks for storage systems.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm acyl chloride C=O stretch (~1800 cm1^{-1}) and C-Cl stretch (~850 cm1^{-1}).
  • 1H^1H-NMR : Look for alkene protons at δ 6.5–7.5 ppm (doublet, J=1516HzJ = 15–16 \, \text{Hz}) and aromatic protons from m-tolyl groups (δ 7.2–7.4 ppm, multiplet).
  • GC-MS : Use a non-polar column (e.g., DB-5) to verify purity (>97%) and molecular ion peak at m/z 166–168 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CAS registry numbers for this compound (e.g., 17082-09-6 vs. 102-92-1)?

  • Methodological Answer : Cross-reference chemical databases (e.g., PubChem, Reaxys) using structural identifiers (InChIKey: UFDQHLEGHYQKST-ZHACJKMWSA-N). Discrepancies may arise from isomer misclassification or vendor errors. Validate via spectral data comparison (e.g., NMR with reference standards) and regulatory documents (e.g., EC numbers: 203-065-5) .

Q. What experimental strategies ensure the compound’s stability during prolonged storage or under reactive conditions?

  • Methodological Answer :

  • Hydrolysis Mitigation : Store at –20°C with molecular sieves (3Å) to absorb moisture.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >120°C).
  • Reactivity Screening : Test stability in solvents (e.g., DCM vs. THF) via 1H^1H-NMR over 48 hours. Adjust storage protocols if peak broadening or new signals emerge .

Q. How can researchers analyze trace impurities (e.g., cis-isomers or hydrolyzed byproducts) in synthesized batches?

  • Methodological Answer :

  • HPLC with Chiral Columns : Use a Chiralpak IA column (hexane:isopropanol = 95:5) to separate cis/trans isomers.
  • LC-MS/MS : Detect hydrolyzed products (e.g., (E)-3-m-Tolylacrylic acid) via negative ion mode (m/z 149).
  • Quantitative NMR (qNMR) : Spiking with deuterated internal standards (e.g., DMSO-d6) improves accuracy for impurity quantification .

Q. What kinetic studies are recommended to evaluate its reactivity with nucleophiles (e.g., amines, alcohols)?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Monitor reaction progress (e.g., with benzylamine) via UV-Vis spectroscopy (λ = 250 nm for acyl chloride consumption).
  • Arrhenius Analysis : Determine activation energy (EaE_a) by varying temperatures (10–50°C) and plotting ln(k) vs. 1/T.
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity in nucleophilic attacks .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers address contradictions in spectral data across literature sources?

  • Methodological Answer :

  • Meta-Analysis : Compile NMR/IR data from ≥5 independent studies and calculate mean values (±SD) for key peaks.
  • Collaborative Validation : Share raw data with peer labs for cross-verification.
  • Error Source Identification : Check solvent effects (e.g., DMSO vs. CDCl3 shifts) or instrument calibration discrepancies .

Q. What statistical methods are appropriate for interpreting reaction yield variability?

  • Methodological Answer :

  • ANOVA : Compare yields across ≥3 experimental replicates to identify significant outliers.
  • Multivariate Regression : Correlate yield with variables (temperature, catalyst loading).
  • Uncertainty Propagation : Report yields as mean ± 95% confidence interval (CI) .

Q. How to design a robust experimental protocol for air-sensitive reactions involving this compound?

  • Methodological Answer :
  • Schlenk Line Techniques : Use vacuum/inert gas cycles to deglass solvents.
  • In Situ Monitoring : Employ FTIR with ATR probes to track reaction progress without exposure.
  • Control Experiments : Include blank runs (no substrate) to confirm inert atmosphere efficacy .

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPHWLIGRZJAK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-04-3
Record name 13565-04-3
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